1-Pentafluorosulfanyl-3-bromo-5-nitrobenzene
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Overview
Description
“1-Pentafluorosulfanyl-3-bromo-5-nitrobenzene” is a chemical compound with the molecular formula C6H3BrF5NO2S . It has a molecular weight of 328.06 . The IUPAC name for this compound is (3-bromo-5-nitrophenyl)pentafluoro-lambda6-sulfane .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H3BrF5NO2S/c7-4-1-5(13(14)15)3-6(2-4)16(8,9,10,11)12/h1-3H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It is stored at ambient temperature .Scientific Research Applications
Synthesis and Chemical Reactivity
Derivatives and Reactions : Research by Sipyagin et al. (2004) on new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene showed the introduction of fluorine-containing substituents can significantly activate the halogen substituent towards nucleophilic attack, leading to the synthesis of novel compounds with potential applications in heterocyclic chemistry and beyond Sipyagin et al., 2004.
Bioisosteric Replacement : The pentafluorosulfanyl group has been explored as a bioisosteric replacement for trifluoromethyl and other groups in drug molecules. Munia F Sowaileh, Robert A Hazlitt, and David A. Colby (2017) discussed its unique physical and chemical properties, stability under physiological conditions, and its application in designing more effective pharmaceuticals Sowaileh et al., 2017.
Vicarious Nucleophilic Substitution : A study by Pastýříková et al. (2012) demonstrated direct amination of nitro(pentafluorosulfanyl)benzenes, highlighting the synthetic utility of these compounds in creating SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, which are important classes of compounds in medicinal chemistry and material science Pastýříková et al., 2012.
Material Science and Catalysis
Catalytic Applications : Lafrance et al. (2006) explored the catalytic intermolecular direct arylation of perfluorobenzenes, demonstrating the inverse reactivity compared to traditional electrophilic aromatic substitution, which underlines the potential of pentafluorosulfanyl compounds in novel catalytic processes Lafrance et al., 2006.
Photophysics and Photochemistry : Insights into the complex photophysics and photochemistry of nitroaromatic compounds, such as nitrobenzene, provide foundational knowledge that can be applied to understand and utilize the properties of 1-Pentafluorosulfanyl-3-bromo-5-nitrobenzene derivatives in developing new materials with unique optical and electronic characteristics Giussani & Worth, 2017.
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H301+H311+H331 (Toxic if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Properties
IUPAC Name |
(3-bromo-5-nitrophenyl)-pentafluoro-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF5NO2S/c7-4-1-5(13(14)15)3-6(2-4)16(8,9,10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDBEGMTZGNVTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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